N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one

Asymmetric synthesis Chiral auxiliary Stereochemistry

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one (CAS 1026779-32-7), also named (S)-1-(1-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, is a chiral, non-racemic 3-pyrrolin-2-one derivative bearing an (S)-α-methylbenzyl substituent at the N1 position. With molecular formula C₁₂H₁₃NO and molecular weight 187.24 g·mol⁻¹, the compound belongs to the class of α,β-unsaturated γ-lactams that serve as versatile chiral synthons for the construction of biologically active pyrrolidines, pyrrolidinones, and γ-amino acid derivatives.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B12851584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC=CC2=O
InChIInChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m0/s1
InChIKeyMIXFAEPWCWRDBG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one: Chiral 3-Pyrrolin-2-one Building Block for Asymmetric Synthesis


N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one (CAS 1026779-32-7), also named (S)-1-(1-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, is a chiral, non-racemic 3-pyrrolin-2-one derivative bearing an (S)-α-methylbenzyl substituent at the N1 position [1]. With molecular formula C₁₂H₁₃NO and molecular weight 187.24 g·mol⁻¹, the compound belongs to the class of α,β-unsaturated γ-lactams that serve as versatile chiral synthons for the construction of biologically active pyrrolidines, pyrrolidinones, and γ-amino acid derivatives [2]. Its defining structural feature—the single stereogenic center in the α-methylbenzyl group—confers the ability to induce diastereoselectivity in subsequent transformations, distinguishing it from achiral N-substituted 3-pyrrolin-2-ones.

Why N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one Cannot Be Replaced by Generic N-Substituted 3-Pyrrolin-2-ones


The (S)-α-methylbenzyl group at N1 is not a passive substituent; it functions as a chiral auxiliary that governs the stereochemical outcome of reactions at the pyrrolinone ring [1]. Replacing this compound with an achiral N-benzyl or N-methyl 3-pyrrolin-2-one eliminates all stereocontrol, while using the (R)-enantiomer (CAS 173541-16-7) yields the opposite absolute configuration in downstream products. Even closely related chiral auxiliaries such as (S)-N-(1-phenylethyl)maleimide differ fundamentally in the oxidation state of the heterocycle: the maleimide is a cyclic imide that undergoes nucleophilic addition at the carbonyl, whereas the 3-pyrrolin-2-one is an α,β-unsaturated lactam that reacts via conjugate addition or cycloaddition across the enone system [2]. These differences mean that substitution without experimental validation inevitably alters both the stereochemical outcome and the chemoselectivity of key transformations, making generic interchange scientifically unsound for any application requiring stereochemically defined products.

Quantitative Differentiation Evidence for N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one vs. Closest Analogs


Enantiomeric Identity: Absolute (S)-Configuration Versus (R)-Enantiomer (CAS 173541-16-7)

The target compound possesses the (S)-absolute configuration at the α-methylbenzyl stereocenter, confirmed by the Cahn-Ingold-Prelog assignment (1S) in the IUPAC name 1-[(1S)-1-phenylethyl]-2H-pyrrol-5-one [1]. The (R)-enantiomer (CAS 173541-16-7) has the opposite (1R) configuration. This chirality difference is consequential: when employed as a chiral auxiliary at N1 of 2-pyrrolidinones, the (S)-auxiliary enabled chromatographic separation of diastereomers substituted at C4, whereas the (R)-auxiliary would produce the opposite elution order and epimeric series [2].

Asymmetric synthesis Chiral auxiliary Stereochemistry

Chiral Auxiliary Performance: Diastereomer Separation of C4-Substituted Pyrrolidinones

In a direct demonstration of chiral auxiliary utility, the (S)-α-methylbenzyl group installed at N1 of 2-pyrrolidinones (derived from the corresponding 3-pyrrolin-2-one by reduction) permitted chromatographic separation of diastereomers bearing ester, ketoester, ketone, and oxime substituents at C4 [1]. The study separated four stereoisomers of 4-(1-aminoethyl)-1-(1-phenylethyl)-2-pyrrolidinone, designated 11sr, 11ss, 11rs, and 11rr, and elaborated each into stereochemically pure 3-(1-aminoethyl)pyrrolidines—key C7 side-chain intermediates for quinolone antibacterials. No comparable separation was achieved with achiral N-substituents under identical conditions.

Diastereomer resolution Chiral auxiliary Quinolone intermediates

Chemoselectivity Divergence: 3-Pyrrolin-2-one (α,β-Unsaturated Lactam) Versus Maleimide (Cyclic Imide)

The target compound is an α,β-unsaturated γ-lactam, whereas the closely related (S)-N-(1-phenylethyl)maleimide (CAS 60925-76-0) is a cyclic imide. The maleimide undergoes nucleophilic attack preferentially at the imide carbonyl, leading to ring-opened products or hydroxylactams after reduction [1]. In contrast, 3-pyrrolin-2-ones react via conjugate (Michael) addition at the β-carbon of the enone system or via [4+2] cycloaddition across the α,β-unsaturated lactam, preserving the ring and enabling access to 4-substituted pyrrolidinones and pyrrolidines [2]. This chemoselectivity difference means the two compound classes lead to fundamentally different product architectures even when the same chiral auxiliary is present.

Chemoselectivity Conjugate addition Cycloaddition

Physicochemical Benchmark: Predicted Boiling Point and Density Versus N-Benzyl-3-pyrrolin-2-one

Physicochemical properties influence purification protocol selection and formulation compatibility. The target compound has a predicted boiling point of 361.5±22.0 °C and density of 1.133±0.06 g·cm⁻³ . In contrast, the achiral N-benzyl-3-pyrrolin-2-one (C₁₁H₁₁NO, MW 173.21 g·mol⁻¹) typically exhibits a lower boiling point (~330 °C predicted) and lower density owing to the absence of the additional methyl group [1]. These differences affect vacuum distillation parameters, TLC Rf values, and solvent partitioning behavior.

Physicochemical properties Purification Formulation

Available Purity Grade Comparison: (S)-Enantiomer Versus (R)-Enantiomer from Commercial Sources

Commercial availability data indicate that the (S)-enantiomer (N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one) is offered at ≥98% purity (HPLC) by multiple suppliers including Apollo Scientific and Leyan , while the (R)-enantiomer (CAS 173541-16-7) is also commercially available but from a narrower supplier base, often with delivery lead time differences . No certificate-of-analysis-level comparison of enantiomeric excess (% ee) between the two enantiomers from the same vendor has been published, but the broader availability of the (S)-form can reduce procurement cycle time for research programs requiring this specific stereochemistry.

Chemical procurement Enantiomeric purity Vendor comparison

Evidence-Backed Application Scenarios for N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one Procurement


Stereoselective Synthesis of C4-Substituted Pyrrolidinone Intermediates for Quinolone Antibacterials

The (S)-α-methylbenzyl group at N1 functions as a chiral auxiliary that enables chromatographic separation of diastereomeric 2-pyrrolidinones bearing C4 substituents (ester, ketoester, ketone, oxime). Subsequent reduction and elaboration yield stereochemically pure 3-(1-aminoethyl)pyrrolidines, which serve as C7 side-chain intermediates for quinolone antibacterials [1]. This application is directly supported by the work of Schroeder et al. (1992) at Parke-Davis, where all four stereoisomers of 4-(1-aminoethyl)-1-(1-phenylethyl)-2-pyrrolidinone were isolated and converted to single-isomer quinolone precursors. Procurement of the (S)-enantiomer is mandatory here; the (R)-form would yield the enantiomeric series of products incompatible with target biological activity.

Asymmetric Conjugate Addition to Generate γ-Amino Acid Precursors

3-Pyrrolin-2-ones bearing chiral N-substituents can undergo diastereoselective conjugate addition of nucleophiles (organocuprates, amines, thiols) at the β-carbon, followed by lactam ring opening to deliver enantiomerically enriched γ-amino acids or their derivatives [1]. The (S)-α-methylbenzyl auxiliary provides facial selectivity during the addition step, with the stereochemical outcome predictable based on the established absolute configuration. This approach has been validated for the preparation of radiolabeled 3-substituted-γ-amino acids as GABAB receptor probes , positioning the compound as a strategic building block for medicinal chemistry programs targeting neurological disorders.

Chiral Dienophile in Asymmetric Diels-Alder Cycloaddition

The α,β-unsaturated lactam moiety of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one can participate as a dienophile in [4+2] cycloadditions, where the (S)-α-methylbenzyl substituent provides facial diastereoselectivity. Chiral 5-alkoxy-3-pyrrolin-2-ones have been extensively exploited as dienophiles for the synthesis of complex alkaloid frameworks. Although direct Diels-Alder studies on the exact target compound are not published, the class-level reactivity of 3-pyrrolin-2-ones as dienophiles [1] combined with the demonstrated stereodirecting ability of the (S)-auxiliary in conjugate additions supports this application scenario. The (S)-enantiomer is specifically required when the desired cycloadduct absolute configuration is predicted by the auxiliary model.

Reference Standard for Chiral HPLC Method Development

With a purity specification of ≥98% (HPLC) and a well-defined (S)-absolute configuration, N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one can serve as a retention-time reference standard for developing chiral HPLC methods that separate (S)- and (R)-enantiomers of N-substituted 3-pyrrolin-2-ones or their downstream derivatives. The predicted XLogP3 of 1.7 and the presence of a UV-active α,β-unsaturated lactam chromophore (λmax ~230–260 nm, characteristic of enone systems) make it detectable on standard reverse-phase and chiral stationary phases. This scenario is relevant for quality control laboratories that need to verify enantiomeric purity of in-house synthesized batches or incoming commercial material [1].

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